2-Chloro-6-(methylsulfonyl)benzo[d]thiazole
Overview
Description
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is a chemical compound with the CAS Number: 3622-29-5 . It has a molecular weight of 247.73 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-chloro-1,3-benzothiazol-6-yl methyl sulfone . The InChI code for the compound is 1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . More specific physical and chemical properties are not provided in the search results .Scientific Research Applications
1. Applications in Medicinal Chemistry
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is a component of various compounds with bioactivities and is utilized in medicinal chemistry. For instance, it is involved in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as building blocks in drug discovery, offering a pathway to synthesize compounds that can be substituted at multiple positions on the bicyclic molecule (Durcik et al., 2020).
2. Inhibitory Effects in Biochemical Research
In biochemical research, derivatives of 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole are studied for their inhibitory effects on various enzymes. For example, a series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and investigated for their inhibition of human carbonic anhydrase isoforms, revealing several potent inhibitors (Abdoli et al., 2017).
3. Role in Synthesis of Heterocyclic Compounds
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of thiazolo[3,2-a]pyrimidinones, a process involving electrophilic building blocks for ring annulation (Janardhan et al., 2014).
4. Catalyst in Synthetic Chemistry
In synthetic chemistry, compounds derived from 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole are used as catalysts. An example is N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, employed as a catalyst for the synthesis of pyran derivatives under aqueous media, demonstrating its efficiency and compliance with green chemistry protocols (Khazaei et al., 2015).
5. Antimicrobial and Anticancer Activities
Research has explored the antimicrobial and anticancer potential of methylsulfonyl benzothiazole derivatives, which includes 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole. Some of these derivatives have shown promising activity against bacterial and fungal species and specific cancer cell lines (Lad et al., 2017).
6. Corrosion Inhibition
In the field of materials science, derivatives of 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole have been investigated as corrosion inhibitors for steel in acidic environments, showcasing their effectiveness in reducing corrosion rates (Yadav et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-methylsulfonyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDXMKNQGRCNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621198 | |
Record name | 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole | |
CAS RN |
3622-29-5 | |
Record name | 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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